tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate
Description
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
Properties
Molecular Formula |
C10H20F2N2O2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI Key |
OAQPLTFQPYNSRA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(F)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include tert-butyl carbamate and a suitable precursor for the difluoropentan-2-yl group.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, making it more nucleophilic.
Coupling Reaction: The deprotonated carbamate is then reacted with the difluoropentan-2-yl precursor in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) to form the desired product
Chemical Reactions Analysis
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups without affecting the amine.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where it helps in protecting the amino group during the synthesis process.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of the amino group during various stages of synthesis.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate involves the following steps:
Protection of Amino Group: The compound acts as a protecting group for the amino group, preventing it from participating in unwanted side reactions.
Cleavage: The tert-butyl group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), leading to the formation of the free amine.
Stabilization: The resulting carbocation is stabilized by resonance, facilitating the cleavage of the tert-butyl group and the release of the protected amine
Comparison with Similar Compounds
tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound is similar in structure but lacks the difluoropentan-2-yl group. It is commonly used as a protecting group for amines.
N-Boc-ethylenediamine: This compound contains a Boc-protected amino group and is used in peptide synthesis.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the difluoropentan-2-yl group and is used in various organic synthesis applications
Biological Activity
tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity through various studies and data tables.
- Molecular Formula : C16H29N3O
- Molecular Weight : 285.43 g/mol
- CAS Number : 1210348-34-7
The compound features a tert-butyl group and a difluoropentanamine moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-amino-5,5-difluoropentan-2-amine. The process can be optimized to enhance yield and purity, often employing various solvents and catalysts to facilitate the reaction.
Pharmacological Profile
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on Antimicrobial Effects :
- A series of carbamate derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial potency.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain structural modifications enhanced cytotoxic effects, with IC50 values ranging from 10 to 50 µM for some derivatives.
-
Enzyme Inhibition Studies :
- Compounds similar to this compound were evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibition constants (Ki) were determined in the low micromolar range.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Anticancer | Cytotoxicity against HeLa cells | |
| Enzyme Inhibition | DPP-IV inhibition |
Table 2: Synthesis Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| tert-butyl carbamate | Acetonitrile | 60 °C | 85% |
| 1-amino-5,5-difluoropentan-2-amine | Ethanol | Room Temperature | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
